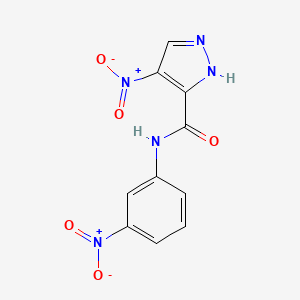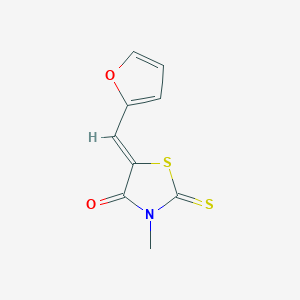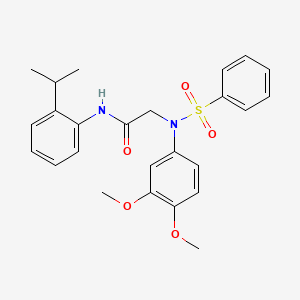
methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate
説明
Methyl 1-(4-phenoxybutanoyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-22 or QUPIC and belongs to the class of synthetic cannabinoids.
科学的研究の応用
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of various piperidine derivatives have been a subject of interest due to their potential therapeutic applications. For instance, a study conducted by Colapret et al. (1989) introduced a new class of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, derivatives related to fentanyl and carfentanil. These compounds demonstrated extremely potent narcotic agonist properties, aiming to identify short-acting analgesic agents for possible use in surgical settings. Many of these derivatives exhibited not only analgesic activity but also anesthetic properties, contributing to the understanding of structure-activity relationships within this compound family (Colapret, Diamantidis, Spencer, Spaulding, & Rudo, 1989).
Antifungal Activities
Piperidine derivatives have also been evaluated for their antifungal properties. A notable example is the study on antifungal amides from Piper arboreum and Piper tuberculatum by Silva et al. (2002), which isolated several amides bearing isobutyl, pyrrolidine, dihydropyridone, and piperidine moieties. These compounds demonstrated significant antifungal activity against Cladosporium sphaerospermum and C. cladosporioides, highlighting the potential of piperidine derivatives in antifungal drug development (Silva, Navickiene, Kato, Bolzani, Meda, Young, & Furlan, 2002).
Neuroprotection and NMDA Antagonism
The neuroprotective effects of piperidine derivatives have been explored in several studies. Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist with potential as a neuroprotective agent. This compound showed promise due to its potent protective effects against glutamate toxicity in cultured hippocampal neurons and its reduced affinity for alpha 1 adrenergic receptors, suggesting a safer profile for clinical or biological applications (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Anticancer Activities
The anticancer potential of piperidine derivatives has also been investigated. Basu Baul et al. (2009) synthesized and characterized amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant cytotoxicity against various human tumor cell lines. These findings underscore the potential of piperidine-based compounds in the development of new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
特性
IUPAC Name |
methyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-17(20)14-9-11-18(12-10-14)16(19)8-5-13-22-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLDIXUUXEXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)


![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)



![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)


![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)